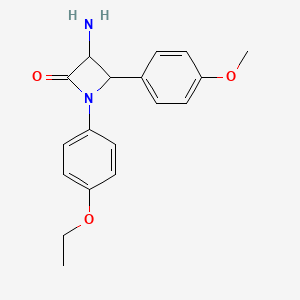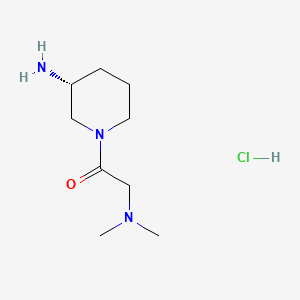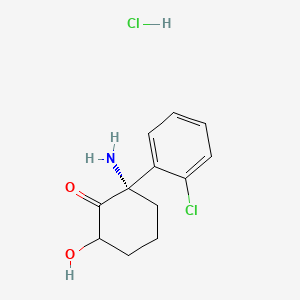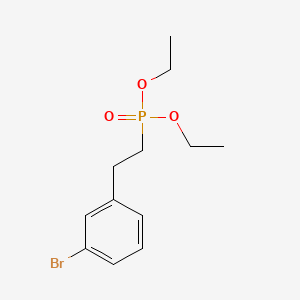
3-Amino-1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the reaction of 4-ethoxybenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as chloroacetyl chloride, to form the azetidinone ring. The reaction conditions often require a base, such as triethylamine, and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidinones.
Scientific Research Applications
3-Amino-1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of β-lactam antibiotics.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
- 3-Amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one
- 3-Amino-1-(4-methoxyphenyl)-4-(4-ethoxyphenyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of both ethoxy and methoxy substituents on the phenyl rings. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other azetidinones.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-amino-1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O3/c1-3-23-15-10-6-13(7-11-15)20-17(16(19)18(20)21)12-4-8-14(22-2)9-5-12/h4-11,16-17H,3,19H2,1-2H3 |
InChI Key |
CTRQSKPGYWJLJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)





![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)





